N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide
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Overview
Description
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol . It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propyl chain ending in a propanamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide typically involves the reaction of 3-(3-methoxyphenyl)-3-phenylpropylamine with propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)-3-phenylpropylpropanamide.
Reduction: Formation of 3-(3-methoxyphenyl)-3-phenylpropylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a chloro and methyl group instead of a methoxy group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a chloro group instead of a phenyl group.
Uniqueness
N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide is unique due to the presence of both a methoxy group and a phenyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
920317-84-6 |
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Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-3-phenylpropyl]propanamide |
InChI |
InChI=1S/C19H23NO2/c1-3-19(21)20-13-12-18(15-8-5-4-6-9-15)16-10-7-11-17(14-16)22-2/h4-11,14,18H,3,12-13H2,1-2H3,(H,20,21) |
InChI Key |
UBHZOCWVPQNOBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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